3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Overview
Description
Chemical Reactions Analysis
The search results did not provide specific information about the chemical reactions involving "3-Chloro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine" .Physical And Chemical Properties Analysis
The search results did not provide specific information about the physical and chemical properties of "this compound" .Scientific Research Applications
1. Chemical Structure and Properties
- Fluazinam : The compound is a key component in fluazinam, a fungicide. Its crystal structure features dihedral angles and hydrogen bonds forming a three-dimensional network, emphasizing its stability and potential for varied applications (Jeon, Kim, Lee, & Kim, 2013).
2. Halogen Manipulation
- Halogen Shuffling : The compound undergoes halogen shuffling, demonstrating its potential in creating diverse chemical structures through site-selective electrophilic substitutions (Mongin, Tognini, Cottet, & Schlosser, 1998).
3. Antimicrobial Activity and DNA Interaction
- Biological Interaction : It has antimicrobial activities and interacts with DNA, as demonstrated by its effect on pBR322 plasmid DNA, indicating potential in biomedical research (Evecen, Kara, İdil, & Tanak, 2017).
4. Synthesis and Functionalization
- Versatile Intermediate in Synthesis : The compound serves as an essential intermediate for various synthetic processes, such as in the preparation of isomeric halopyridinecarboxylic acids, showcasing its role in synthetic chemistry (Cottet & Schlosser, 2004).
5. Regioexhaustive Functionalization
- Functionalization Concept : It is used to test the concept of regioexhaustive functionalization, essential in creating specific chemical structures for targeted applications (Cottet & Schlosser, 2004).
6. Metalation and Synthesis
- Metalation Processes : Its versatility is further highlighted in metalation and subsequent functionalization processes, crucial in the field of organometallic chemistry (Schlosser & Marull, 2003).
7. Crystal Structure Analysis
- Structural Analysis : Understanding its crystal structure provides insights into molecular interactions and stability, which is vital for designing new compounds (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).
Properties
IUPAC Name |
3-chloro-2-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-8-1-2-9(11(13,14)15)17-10(8)7-3-5-16-6-4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSUDTYBOOPSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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